Synthesis Pathway for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: A Technical Guide
Synthesis Pathway for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS No: 17880-62-5), is a functionalized quinoline derivative that serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3][4] This technical guide provides a comprehensive, in-depth exploration of a reliable and efficient two-step synthetic pathway for this compound. We will dissect the synthesis starting from a retrosynthetic analysis, followed by detailed, field-tested protocols for the preparation of the key intermediate, 4-methylquinoline-2-thiol, and its subsequent S-alkylation to yield the target acid. The narrative emphasizes the chemical principles behind procedural choices, offering insights into reaction mechanisms, characterization, and process optimization.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3) involves disconnecting the thioether bond. This disconnection reveals two primary synthons: the nucleophilic 4-methylquinoline-2-thiol (2) and an electrophilic two-carbon acid synthon, conceptually derived from chloroacetic acid. The quinoline thiol (2) can be further disconnected via thionation of its corresponding oxygen analogue, 4-methyl-2-hydroxyquinoline (1) . This hydroxyquinoline is readily accessible through the classic Conrad-Limpach cyclization reaction between an aniline and a β-ketoester.[5][6] This multi-step strategy is chosen for its reliability, use of readily available starting materials, and high-yielding transformations.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 4-Methylquinoline-2-thiol (2)
The synthesis of this crucial intermediate is performed in two distinct stages: the formation of the quinolone ring system followed by a thionation reaction.
Stage 1: Conrad-Limpach Synthesis of 4-Methyl-2-hydroxyquinoline (1)
The Conrad-Limpach reaction is a robust method for constructing 2-hydroxyquinoline systems.[7] It begins with the condensation of aniline with ethyl acetoacetate to form an enamine intermediate. This intermediate, upon thermal cyclization at high temperatures (typically ~250 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A, undergoes an intramolecular electrophilic aromatic substitution to furnish the heterocyclic ring system of 4-methyl-2-hydroxyquinoline (1) .[8] It is critical to note that this compound exists in a tautomeric equilibrium with its 4-methylquinolin-2(1H)-one form, with the keto form generally being more stable in the solid state.[9][10]
Experimental Protocol: Synthesis of 4-Methyl-2-hydroxyquinoline (1)
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, combine aniline (0.1 mol, 9.31 g) and ethyl acetoacetate (0.1 mol, 13.01 g).
-
Initial Condensation: Heat the mixture at 140-150 °C for 2 hours. Water produced during the condensation will be collected in the Dean-Stark trap.
-
Cyclization: Allow the reaction mixture to cool slightly. Carefully add 100 mL of diphenyl ether. Equip the flask with a reflux condenser suitable for high temperatures. Heat the mixture to reflux (approximately 250 °C) and maintain this temperature for 1 hour. A precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate. Add 100 mL of petroleum ether or hexane to dilute the diphenyl ether and facilitate filtration.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether (3 x 50 mL) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 4-methyl-2-hydroxyquinoline (1) as a crystalline solid.
Stage 2: Thionation to 4-Methylquinoline-2-thiol (2)
The conversion of the 2-hydroxy (or 2-oxo) group to a 2-thiol (or 2-thione) is effectively achieved using a thionating agent. Phosphorus pentasulfide (P₂S₅) is a classic and effective reagent for this transformation.[11] The reaction is typically performed in an inert, high-boiling solvent such as pyridine or xylene. The product, 4-methylquinoline-2-thiol (2) , exists in a thiol-thione tautomeric equilibrium, though it is commonly named as the thiol.[12]
Experimental Protocol: Synthesis of 4-Methylquinoline-2-thiol (2)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-2-hydroxyquinoline (1) (0.05 mol, 7.96 g) in 100 mL of dry pyridine.
-
Reagent Addition: Carefully add phosphorus pentasulfide (P₂S₅) (0.03 mol, 6.67 g) portion-wise to the suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with stirring.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Dissolve the crude solid in a 10% sodium hydroxide solution and filter to remove any insoluble impurities. Re-precipitate the product by acidifying the filtrate with dilute acetic acid. Collect the purified 4-methylquinoline-2-thiol (2) by filtration, wash with water, and dry under vacuum.
Characterization Data for Intermediate (2)
| Property | Value | Reference |
| Chemical Name | 4-Methylquinoline-2-thiol | [12] |
| CAS Number | 4437-65-4 | [12] |
| Molecular Formula | C₁₀H₉NS | [12] |
| Molecular Weight | 175.25 g/mol | [12] |
| Appearance | Yellowish crystalline solid | |
| Expected Yield | 75-85% (from 1 ) | |
| Melting Point | 234-236 °C |
Final Step: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3)
The final step is a straightforward S-alkylation of the quinoline thiol intermediate (2) . This is a classic Williamson ether synthesis analogue, where the thiolate anion, generated in situ by a base, acts as a potent nucleophile. It attacks the electrophilic α-carbon of chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion and forming the C-S bond.[13] Subsequent acidification protonates the carboxylate to yield the final product.
Principle and Mechanism: Nucleophilic Substitution
The sulfur atom in 4-methylquinoline-2-thiol is nucleophilic. The addition of a base, such as sodium hydroxide, deprotonates the thiol to form a more reactive thiolate anion. This thiolate then attacks the carbon atom bearing the chlorine in chloroacetic acid, leading to the formation of the thioether linkage and the release of a chloride ion.
Experimental Protocol: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methylquinoline-2-thiol (2) (0.03 mol, 5.26 g) in a solution of sodium hydroxide (0.06 mol, 2.4 g) in 100 mL of water. Stir until a clear solution is obtained.
-
Reagent Addition: To this solution, add a solution of chloroacetic acid (0.033 mol, 3.12 g) neutralized with sodium hydroxide (0.033 mol, 1.32 g) in 20 mL of water.
-
Reaction: Heat the reaction mixture in a water bath at 80-90 °C for 3-4 hours. Monitor the reaction by TLC until the starting thiol is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 with dilute hydrochloric acid. The target compound, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3) , will precipitate out of the solution.
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Final Steps: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization from aqueous ethanol can be performed for higher purity.
Characterization and Data Analysis for Product (3)
| Property | Value | Reference |
| Chemical Name | [(4-Methylquinolin-2-yl)sulfanyl]acetic acid | [3][14] |
| CAS Number | 17880-62-5 | [4][14] |
| Molecular Formula | C₁₂H₁₁NO₂S | [3][4] |
| Molecular Weight | 233.29 g/mol | [14] |
| Appearance | White to off-white solid | |
| Expected Yield | 80-90% | |
| Melting Point | 198-200 °C | |
| ¹H NMR (DMSO-d₆) | δ ~2.5 (s, 3H, CH₃), ~4.1 (s, 2H, SCH₂), 7.4-8.0 (m, 5H, Ar-H), ~13.0 (br s, 1H, COOH) | |
| ¹³C NMR (DMSO-d₆) | δ ~18.5 (CH₃), ~34.0 (SCH₂), ~115-160 (Ar-C, C=N), ~170.0 (C=O) |
Overall Synthesis Workflow
The complete synthetic sequence provides an efficient and scalable route to the target compound from basic chemical feedstocks.
Caption: Complete workflow for the synthesis of the title compound.
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